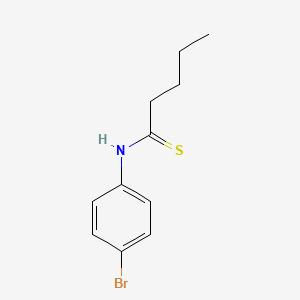

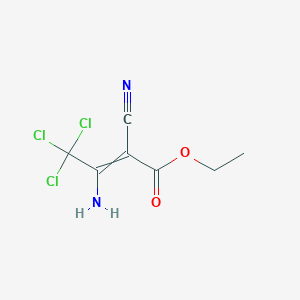

![molecular formula C20H17NO6S B1306790 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid CAS No. 612044-42-5](/img/structure/B1306790.png)

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

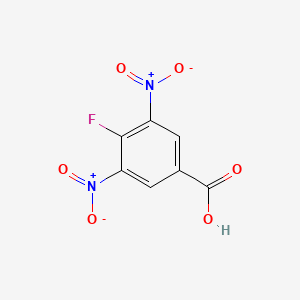

The compound 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid is a complex organic molecule that likely contains a benzoic acid moiety, a sulfonylamino group, and a methoxyphenoxy substituent. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid involves starting from readily available nitrobenzenesulfonic acid and nitrophenol, suggesting that a similar approach could be used for the synthesis of the target compound . Additionally, the synthesis of enantiomerically pure sulfonylamino benzoic acids has been reported, which could provide a template for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, with specific configurations and stereochemistry. For example, the absolute configuration of enantiomerically pure sulfonylamino benzoic acids has been determined, indicating the importance of stereochemistry in the synthesis and characterization of such compounds . The X-ray analysis of sulfonyl-bridged oligo(benzoic acid)s provides insights into the potential supramolecular structures that could be formed through hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

The chemical behavior of similar compounds under various conditions can shed light on the reactivity of the target compound. For instance, methoxymethyl phenyl sulfoxide undergoes acid-catalyzed hydrolysis without racemization, which could be relevant if the target compound undergoes similar hydrolysis conditions . The electrochemical behavior of sulfophenyl-azo-benzoic acids and their reduction to hydrazo compounds could also be analogous to potential redox reactions involving the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by substituent groups and molecular design. For example, the presence of electron-donating methoxy groups on the aromatic ring has been shown to affect the photoluminescence properties of benzoic acid-functionalized complexes . The extractability of lanthanoid ions by sulfonyl-bridged oligo(benzoic acid)s suggests that the target compound may also have metal-binding properties, influenced by the electron-withdrawing nature of the sulfonyl group .

Relevant Case Studies

While no direct case studies on the target compound were provided, the papers suggest various applications and properties of structurally related compounds. For instance, the synthesis of methoxylated stilbenes via the Julia-Kocienski olefination reaction indicates potential applications in organic synthesis and material science . The crystal structures of benzenesulfonylamino propionic acids provide insights into the conformational variability and potential for forming supramolecular structures .

Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicity Analysis

A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs) reveals insights into the degradation pathways, by-products, and biotoxicity of related compounds. The study highlights the use of AOP systems to treat water contaminants and assesses the environmental impact of degradation by-products, which may include compounds structurally similar to "3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid" (Qutob et al., 2022).

Advanced Chemical Synthesis Techniques

Research on the acidolysis of lignin model compounds explores the chemical reactivity and pathways of complex phenolic compounds, providing insight into the synthesis and degradation mechanisms that could apply to "this compound" and its derivatives (Yokoyama, 2015).

Antioxidant Capacity and Pharmacological Potential

The ABTS/PP decolorization assay of antioxidant capacity sheds light on the reaction pathways and potential antioxidant capacity of phenolic compounds. This research can provide a foundation for understanding the antioxidant properties of "this compound" (Ilyasov et al., 2020).

Bioavailability and Biological Activities

Studies on chlorogenic acid (CGA) and cinnamic acid derivatives highlight the biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and anticancer activities. These findings suggest potential health benefits and therapeutic applications for similar compounds (Naveed et al., 2018); (De et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6S/c1-26-18-7-2-3-8-19(18)27-16-9-11-17(12-10-16)28(24,25)21-15-6-4-5-14(13-15)20(22)23/h2-13,21H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHUSZNYWFNEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392996 |

Source

|

| Record name | 3-{[4-(2-Methoxyphenoxy)benzene-1-sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612044-42-5 |

Source

|

| Record name | 3-{[4-(2-Methoxyphenoxy)benzene-1-sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

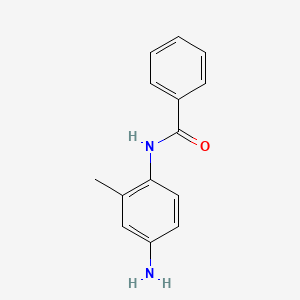

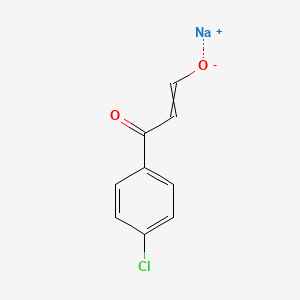

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)